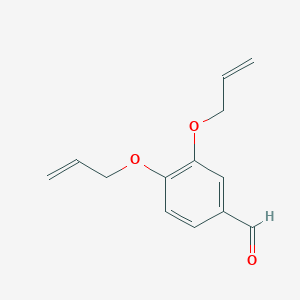
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde is an organic compound with the molecular formula C13H14O3 It is a derivative of benzaldehyde, featuring two prop-2-en-1-yloxy groups attached to the benzene ring at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde can be synthesized through the propargylation of 3,4-dihydroxybenzaldehyde. The reaction involves the use of propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The prop-2-en-1-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,4-Bis(prop-2-en-1-yloxy)benzoic acid.
Reduction: 3,4-Bis(prop-2-en-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the manufacture of dyes, perfumes, and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(prop-2-en-1-yloxy)benzaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical processes. The prop-2-en-1-yloxy groups can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activities .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Bis(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with prop-2-yn-1-yloxy groups instead of prop-2-en-1-yloxy groups.
3,4-Dihydroxybenzaldehyde: The parent compound from which 3,4-Bis(prop-2-en-1-yloxy)benzaldehyde is derived.
3,4-Dibenzyloxybenzaldehyde: Features benzyloxy groups instead of prop-2-en-1-yloxy groups.
Uniqueness
This compound is unique due to the presence of the prop-2-en-1-yloxy groups, which provide additional reactivity and potential for further functionalization. This makes it a versatile compound in synthetic chemistry and a valuable intermediate in the development of new materials and pharmaceuticals .
Propiedades
Número CAS |
71186-67-9 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
3,4-bis(prop-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C13H14O3/c1-3-7-15-12-6-5-11(10-14)9-13(12)16-8-4-2/h3-6,9-10H,1-2,7-8H2 |
Clave InChI |
RMPBVHBECFKPDB-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=C(C=C1)C=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


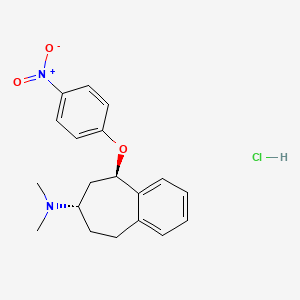

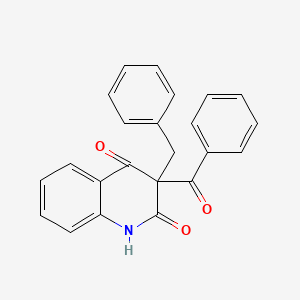
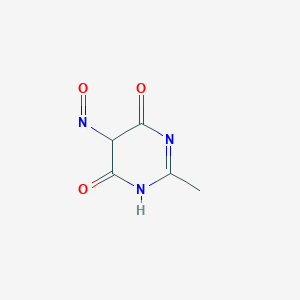

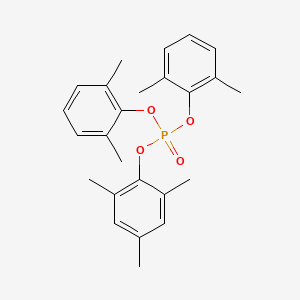
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)
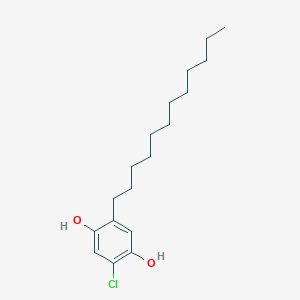
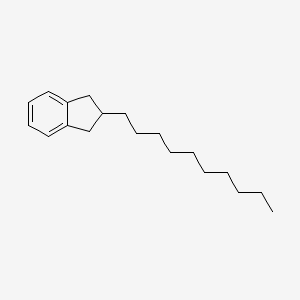
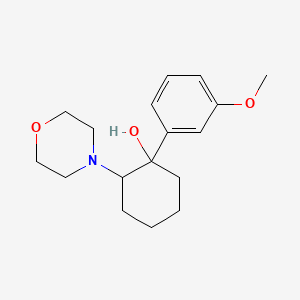


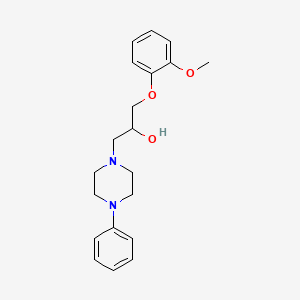
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
